molecular formula C20H41NO2 B079611 2-Aminoethyl stearate CAS No. 10287-60-2

2-Aminoethyl stearate

Cat. No.: B079611
CAS No.: 10287-60-2
M. Wt: 327.5 g/mol
InChI Key: GKZOXESZAALTKG-UHFFFAOYSA-N
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Description

Structural and Functional Context within Fatty Acid Ester and Amine Chemistry Research

2-Aminoethyl stearate (B1226849), with the chemical formula C20H41NO2, is structurally defined by a long, 18-carbon saturated fatty acid chain (stearic acid) linked via an ester bond to an aminoethyl group. uni.luchemspider.com This structure places it within the class of fatty acid aminoethyl esters. The long hydrocarbon tail is hydrophobic, while the amino group provides a hydrophilic character, making the molecule amphiphilic and surface-active. ontosight.ai

The synthesis of 2-aminoethyl stearate and related compounds typically involves the esterification of a fatty acid with an amino alcohol. For instance, the reaction between stearic acid and monoethanolamine can yield this compound, often in a mixture with N-(2-hydroxyethyl) fatty amides. ui.ac.id The reaction conditions, such as temperature and the use of catalysts, are crucial in determining the product distribution. ui.ac.idresearchgate.net Infrared spectroscopy is a key analytical tool for characterizing the products, with distinct peaks indicating the presence of ester and amide functional groups. ui.ac.id

Significance in Advanced Materials Science and Synthetic Organic Chemistry

The unique bifunctional nature of this compound and its derivatives makes them valuable in the field of advanced materials science. Their amphiphilic properties are exploited in various applications, including as emulsifiers, surfactants, and corrosion inhibitors. ontosight.ai

In the realm of polymer science, these compounds can act as modifiers. For example, the incorporation of similar fatty acid derivatives can enhance the flexibility of polymer matrices and impart antistatic properties. Research has also explored the use of related compounds as thermal stabilizers for polymers like poly(vinyl chloride) (PVC). nih.govmdpi.com

As corrosion inhibitors, fatty acid aminoethyl esters have shown promise in protecting metals, such as carbon steel, in acidic environments. ui.ac.id The mechanism involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer that hinders both anodic and cathodic reactions. ui.ac.id

In synthetic organic chemistry, alkylaminoethyl esters serve as versatile intermediates. The presence of both an ester and an amine group allows for a range of chemical transformations. numberanalytics.com These compounds can participate in reactions such as acylation, alkylation, and salt formation at the amino group, while the ester linkage can be hydrolyzed under acidic or basic conditions. numberanalytics.com

Overview of Current Research Trajectories for Alkylaminoethyl Esters

Current research on alkylaminoethyl esters is expanding into several key areas. One significant trajectory is the development of novel cationic lipids for gene delivery applications. nih.gov By modifying the structure of the amino alcohol and fatty acid components, researchers are fine-tuning the properties of these lipids to create efficient and non-toxic vectors for transfecting cells with genetic material like plasmid DNA. nih.gov

Another active area of investigation is their use in pharmaceutical and cosmetic formulations. ontosight.ai Their surfactant and emulsifying properties are beneficial for improving the solubility and bioavailability of drugs and for creating stable creams and lotions. ontosight.ai

Furthermore, the exploration of "green" or sustainable synthesis methods for these esters is gaining traction. This includes the use of enzymatic catalysts, such as lipases, and solvent-free reaction conditions to create more environmentally friendly processes. researchgate.net The study of fatty acid ethyl esters, a related class of compounds, and their biological effects, such as their impact on mitochondrial function, also continues to be an area of interest. nih.gov

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular FormulaC20H41NO2 uni.lu
Monoisotopic Mass327.31372 Da uni.lu
XlogP (predicted)7.6 uni.lu
InChIKeyGKZOXESZAALTKG-UHFFFAOYSA-N uni.luchemspider.com

Properties

IUPAC Name

2-aminoethyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h2-19,21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZOXESZAALTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10145552
Record name 2-Aminoethyl stearate
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Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10287-60-2
Record name Octadecanoic acid, 2-aminoethyl ester
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Record name 2-Aminoethyl stearate
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Record name 2-Aminoethyl stearate
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Record name 2-aminoethyl stearate
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Record name 2-AMINOETHYL STEARATE
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Synthetic Methodologies and Mechanistic Investigations of 2 Aminoethyl Stearate

Esterification Pathways Utilizing Stearic Acid and Ethanolamine (B43304)

The synthesis of 2-Aminoethyl stearate (B1226849) from stearic acid and ethanolamine is not a straightforward esterification. The reaction can produce both an ester (2-Aminoethyl stearate) and an amide (N-stearoylethanolamide), often with the amide being the primary product. abo.fi The process can be guided towards the desired product through various methodologies, including direct thermal reaction, catalyzed strategies, and the use of solvents.

Direct Esterification Techniques

Direct reaction between stearic acid and ethanolamine can be achieved by heating the reactants without a catalyst. This thermal process, however, predominantly favors the formation of the amide. In a solvent-free environment, the thermal amidation of stearic acid with an equimolar amount of ethanolamine at 180°C is rapid, achieving a 90% conversion of stearic acid within one hour. researchgate.net The high reaction rate is attributed to the high initial concentration of the reactants in the absence of a solvent. researchgate.net

Catalyzed Esterification Strategies

Catalysts are employed to enhance reaction rates and influence the selectivity between the competing esterification and amidation pathways. Both heterogeneous and homogeneous catalysts have been investigated for this purpose.

Zeolites, which are crystalline microporous materials, have been studied as solid acid catalysts for the reaction of stearic acid with ethanolamine. abo.ficonicet.gov.ar Their catalytic activity is linked to their structural properties and acidity. abo.fi In a study conducted in hexane (B92381), various zeolites were tested, including microporous H-Beta and ZSM-5, and mesoporous materials like H-MCM-36 and H-MCM-41. abo.fiepa.gov

The research revealed that the microporous, strongly acidic H-Beta-150 catalyst was the most effective, achieving a stearic acid conversion of 79%. abo.firesearchgate.net However, the selectivity was predominantly towards the amide product, stearoylethanolamide (83%). abo.firesearchgate.net The formation of the ester product, referred to as esteramide, was found to increase with the number of Brønsted acid sites on the catalyst. abo.firesearchgate.net An excess of ethanolamine was observed to inhibit the reaction due to its strong adsorption on the zeolite surface. abo.fiepa.gov The optimal reaction temperature was determined to be 180°C. abo.firesearchgate.net

Interactive Data Table: Performance of Zeolite Catalysts in Stearic Acid Amidation

Below is a summary of the performance of different zeolite catalysts in the reaction between stearic acid and ethanolamine at 180°C in hexane.

CatalystTypeStearic Acid Conversion (%)Selectivity to Amide (%)Key Findings
H-Beta-150 Microporous7983Highest conversion and selectivity among tested zeolites. abo.firesearchgate.net
H-ZSM-5 MicroporousLower than H-Beta-Investigated alongside other zeolites. abo.fi
H-MCM-36 MesoporousLower yield-More acidic nature led to increased esteramide formation. researchgate.net
H-MCM-41 MesoporousActive-Lower acidity compared to H-MCM-36. researchgate.net
None (Thermal) -61 (after 3h)-Substantial conversion without a catalyst. abo.fiepa.gov
Homogeneous Catalysis (e.g., Acid and Base Catalysis)

Homogeneous catalysts, which are soluble in the reaction medium, are also utilized in esterification reactions. mpg.denih.gov For the reaction of carboxylic acids and ethanolamine, the initial mixing can lead to the formation of an ethanol (B145695) ammonium (B1175870) salt. researchgate.netresearchgate.net Homogeneous catalysts, such as p-toluenesulfonic acid and potassium hydroxide (B78521), are effective in accelerating the disintegration of this salt intermediate. researchgate.netresearchgate.net

In a study on the analogous reaction between 2-ethylhexanoic acid and ethanolamine at 150–155°C, the non-catalytic reaction yielded 15% conversion in 80 minutes. researchgate.net In contrast, the use of p-toluenesulfonic acid as a catalyst increased the conversion to 30%, while potassium hydroxide resulted in a 22% conversion under the same conditions. researchgate.net

Solvent-Mediated Synthesis Approaches (e.g., use of xylene as water-carrying agent)

The choice of solvent can significantly impact the reaction rate and outcome. The catalytic amidation studies involving zeolites were conducted in hexane. abo.fiepa.gov The thermal reaction in hexane resulted in a 61% conversion of stearic acid after 5 hours. researchgate.net This is substantially lower than the 90% conversion achieved in just one hour in a solvent-free system, indicating that a higher reactant concentration accelerates the reaction. researchgate.net Solvents like xylene are often used in esterification to act as an azeotropic agent, removing the water formed during the reaction to shift the equilibrium towards the products.

Non-Catalytic Thermal Amidation Processes

As detailed in section 2.1.1, the non-catalytic thermal reaction of stearic acid and ethanolamine is a viable synthesis route. This process primarily follows an amidation pathway, yielding N-stearoylethanolamide as the major product, along with the esteramide. abo.firesearchgate.net The reaction is substantial, with a thermal amidation of an equimolar ratio of stearic acid and ethanolamine in hexane achieving a 61% conversion in 3 hours. abo.fiepa.gov The efficiency of this process is greatly enhanced under solventless conditions. researchgate.net

Transesterification Reactions for this compound Formation

Transesterification is a chemical process involving the exchange of the alkoxy group of an ester with that of an alcohol. wikipedia.org For the formation of this compound, a stearate ester, such as methyl stearate, would be reacted with 2-aminoethanol. This reaction is reversible, and to shift the equilibrium towards the product side, an excess of the alcohol is typically employed. mdpi.com

The reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com

Acid Catalysis : Under acidic conditions, the reaction mechanism begins with the protonation of the ester's carbonyl group, which enhances its electrophilicity. wikipedia.orgmasterorganicchemistry.com The alcohol (2-aminoethanol) then performs a nucleophilic attack on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of the original alkoxy group (e.g., methoxy) yield the new ester, this compound. masterorganicchemistry.com

Base Catalysis : In the presence of a base, the alcohol is deprotonated to form a more nucleophilic alkoxide ion. wikipedia.orgmasterorganicchemistry.com This alkoxide then attacks the carbonyl carbon of the starting ester, also forming a tetrahedral intermediate. The elimination of the original alkoxy group results in the formation of the desired product. masterorganicchemistry.com

The efficiency of transesterification can be influenced by several factors, including the molar ratio of reactants, catalyst concentration, and reaction temperature. mdpi.com

Aminolysis of Esters as Precursor Reactions for this compound or Analogues

Aminolysis is a reaction where an ester reacts with an amine to form an amide and an alcohol. chemistrysteps.com When a fatty acid ester like methyl stearate reacts with 2-aminoethanol, the primary product is N-(2-hydroxyethyl)stearamide, an amide analogue of this compound. This process is also referred to as amidation. acs.orgnih.gov The direct synthesis of amides from unactivated esters can be challenging and often requires harsh conditions or specific catalysts to proceed efficiently. mdpi.com

Historically, the aminolysis of esters required elevated temperatures to achieve reasonable reaction rates. nih.govgoogle.com However, recent advancements have focused on developing methods that proceed under milder conditions. Studies have demonstrated that lowering the reaction temperature can improve selectivity in certain aminolysis reactions. For example, in the ammonolysis of dimethyl fumarate, decreasing the temperature from 60 °C to 10 °C increased the desired fumaramide (B1208544) yield from 24.1% to 81.1%. acs.org This is attributed to the fact that the activation energy for side reactions, such as conjugate addition, may be higher than that for the desired aminolysis, making the main reaction more favorable at lower temperatures. acs.org

Achieving high selectivity in the amidation of fatty methyl esters (FAMEs) is crucial for industrial applications. Various catalytic systems have been developed to facilitate this transformation. Transition metals, such as manganese, have been shown to effectively catalyze the direct amidation of a wide range of esters, including fatty acid esters, with various amines. acs.org

The choice of catalyst can significantly influence the reaction. A comparative study on the catalytic activity of different metal oxides and hydroxides in the amidation of FAMEs revealed that the catalysis is homogeneous. researchgate.net The activity of these catalysts is influenced by their basicity, structure, and solubility. researchgate.net

CatalystInitial Reaction Rate (Vo × 10^5 mmol L⁻¹ h⁻¹)Rate Constant (K)
KOH59.81.43
NaOH47.81.14
Ca(OH)₂58.01.38
Al(OH)₃53.01.26
CoO81.81.95
Fe₂O₃32.25.53
Co₃O₄45.68.23

Data adapted from a study on the amidation of fatty acid methyl esters. The study investigated the influence of various catalysts on the reaction rate at 80 °C with a 1:1 molar ratio of reactants. researchgate.net

Reaction Mechanisms and Kinetic Studies in this compound Synthesis

Understanding the reaction mechanisms and kinetics is essential for optimizing the synthesis of this compound and its analogues. The primary pathways involve either nucleophilic attack on the ester carbonyl for transesterification or aminolysis.

The generally accepted mechanism for the aminolysis of esters involves a nucleophilic addition-elimination pathway. chemistrysteps.com The amine attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxy group as a leaving group to yield the final amide product. chemistrysteps.com Because alkoxy groups are poor leaving groups, this reaction can be slow. chemistrysteps.com

Kinetic studies suggest that the reaction is often first order in the amine. nih.gov In some cases, particularly under cocatalysis with species like hydroxamic acid, the reaction can proceed through a concerted, seven-membered transition state where proton transfer from the incoming amine is facilitated. nih.gov

A significant secondary transformation in the reaction of stearic acid with ethanolamine is the formation of an esteramide. This can occur as a consecutive reaction, especially at higher conversions and in the presence of catalysts with a high concentration of Brønsted acid sites. researchgate.net

The rate and selectivity of the synthesis are highly dependent on the reaction conditions.

Temperature : Increasing the reaction temperature generally accelerates the reaction rate. researchgate.net For the amidation of FAME with diethanolamine, studies conducted between 70-80 °C showed that higher temperatures led to a greater conversion of the FAME. nih.gov The final conversion after 480 minutes increased from 80.45% at 70 °C to 83% at 80 °C. nih.gov However, excessively high temperatures (e.g., above 100-160 °C) can lead to the formation of undesirable byproducts. acs.orgnih.gov

Temperature (°C)Final FAME Conversion (%) at 480 min
7080.45
7582.46
8083.00

Data from kinetic studies on the amidation of Fatty Acid Methyl Ester (FAME). nih.gov

Molar Ratio : The ratio of reactants is a critical parameter. In reversible reactions like amidation and transesterification, using an excess of one reactant (e.g., the amine or alcohol) drives the equilibrium towards product formation. mdpi.comacs.org For instance, in the synthesis of fatty amides, a molar ratio of 2:1 (mono-ethanolamine to methyl esters) has been utilized. arpnjournals.org In transesterification, molar ratios as high as 12:1 (alcohol to oil) have been studied to optimize yield. mdpi.com Conversely, an excess of stearic acid relative to ethanolamine has been shown to result in low conversions. researchgate.net

Catalyst : The nature and concentration of the catalyst play a pivotal role. As discussed, both acid and base catalysts are effective for transesterification. wikipedia.org For amidation, catalysts can range from simple bases like sodium methoxide (B1231860) to more complex metal oxides or organocatalysts. acs.orgnih.govresearchgate.netresearchgate.net The acidity of the catalyst can affect selectivity; for example, strongly acidic zeolite catalysts were found to promote the formation of esteramide byproducts in the amidation of stearic acid with ethanolamine. researchgate.net

By-product Formation and Management in Synthetic Pathways

The synthesis of this compound, primarily through the reaction of stearic acid and ethanolamine, can lead to the formation of several by-products. The reaction environment and choice of catalyst play a crucial role in the distribution of products. The primary reaction is an amidation, but side reactions can occur, leading to a mixture of compounds.

The interaction between a carboxylic acid like stearic acid and an alkanolamine such as ethanolamine results in an equilibrium mixture. This mixture typically contains the desired amide (this compound), an ester, and an amido-ester. researchgate.netresearchgate.net The formation of these by-products is influenced by factors like reaction temperature, catalyst acidity, and the molar ratio of the reactants. abo.fi

One of the principal by-products identified in the synthesis of stearoylethanolamide (this compound) is the corresponding esteramide. researchgate.netabo.fi The formation of this esteramide tends to increase with higher conversion rates, suggesting it may be formed in consecutive reactions. researchgate.netabo.fi The acidity of the catalyst is also a significant factor; an increase in the number of Brønsted acid sites in a catalyst can lead to a higher yield of the esteramide by-product. researchgate.netabo.fi

Management of these by-products begins with controlling the reaction conditions. An optimal reaction temperature of 180°C has been suggested to favor the formation of the desired amide. abo.fi Furthermore, the molar ratio of stearic acid to ethanolamine is a critical parameter. An excess of ethanolamine can inhibit the reaction due to its strong adsorption on the catalyst surface. researchgate.netabo.fi

Below is a table summarizing the common by-products and the factors influencing their formation.

By-product CategorySpecific By-product ExampleInfluencing FactorsManagement Strategies
EsteramidesStearoyl esteramideHigh conversion rates, Increased Brønsted acidity of catalystOptimization of catalyst acidity, Control of reaction time to avoid high conversion where esteramide formation is favored
EstersAminoethyl ester of stearic acidEquilibrium nature of the reactionShifting equilibrium towards amide formation through optimized reaction conditions
Unreacted Starting MaterialsStearic acid, EthanolamineIncomplete reactionDriving the reaction to completion, Post-synthesis purification

Purification and Isolation Techniques for Research-Grade this compound

Obtaining research-grade this compound necessitates the removal of unreacted starting materials and by-products. A variety of purification and isolation techniques can be employed, often in combination, to achieve high purity. The choice of method depends on the physical and chemical properties of the desired compound and the impurities present.

Recrystallization is a common and effective method for purifying solid organic compounds like fatty acid amides. researchgate.net This technique relies on the differences in solubility between the desired product and impurities in a particular solvent. For amides, polar solvents such as ethanol, acetone, or acetonitrile (B52724) are often suitable. researchgate.net The process typically involves dissolving the crude product in a minimum amount of a hot solvent and then allowing the solution to cool slowly, leading to the formation of pure crystals. For the purification of stearic acid, a reactant in the synthesis, recrystallization from a ketone solvent or a mixture of petroleum ether and methylene (B1212753) chloride has been described. google.comgoogle.com

Chromatographic techniques are powerful tools for separating complex mixtures. Column chromatography using silica (B1680970) gel is a standard method for the purification of fatty acid amides. mdpi.com The separation is based on the differential adsorption of the components of the mixture to the stationary phase (silica gel) as a mobile phase (solvent) is passed through the column. For more challenging separations, particularly with polar and complex mixtures, ion-exchange chromatography can be utilized. biotage.com

Solvent extraction is a useful technique for separating compounds based on their differential solubilities in two immiscible liquid phases. In the context of this compound synthesis, solvent extraction can be used to remove unreacted starting materials or certain by-products. google.com

Distillation can be employed to purify fatty acid amides, particularly if the impurities have significantly different boiling points from the desired product. This method involves heating the mixture to vaporize the more volatile components, which are then condensed and collected separately. google.com

The following table provides an overview of purification techniques applicable to obtaining research-grade this compound.

Purification TechniquePrinciple of SeparationApplicable toKey Considerations
RecrystallizationDifferential solubility in a given solvent at different temperaturesSolid amides and starting materialsChoice of appropriate solvent is crucial for good recovery and purity.
Column ChromatographyDifferential adsorption onto a stationary phaseComplex mixtures of amides, esters, and other by-productsCan be scaled from small laboratory preparations to larger quantities.
Solvent ExtractionDifferential solubility in two immiscible liquidsRemoval of specific impuritiesThe choice of solvents is critical to ensure efficient separation.
DistillationDifferences in boiling points of componentsLiquid products or for removing volatile impuritiesRequires thermal stability of the desired compound.
Ion-Exchange ChromatographySeparation based on ionic chargePolar and ionizable compoundsEffective for removing charged impurities or for capturing the desired product if it has an ionizable group.

Research on Derivatives and Analogues of 2 Aminoethyl Stearate

Synthesis and Characterization of Structural Analogues

The synthesis of structural analogues of 2-aminoethyl stearate (B1226849) allows researchers to fine-tune the physicochemical properties of the molecule, such as its hydrophilicity, chemical reactivity, and self-assembly behavior.

Alkylated and Substituted Aminoethyl Stearate Derivatives (e.g., 2-((2-Aminoethyl)amino)ethyl stearate)

Further substitution on the nitrogen atom of 2-aminoethyl stearate leads to a diverse class of derivatives. A key example is 2-((2-Aminoethyl)amino)ethyl stearate, which features a secondary amine and another primary amine, enhancing its potential for further functionalization or as a monomer in polymerization. This derivative is synthesized through the esterification of stearic acid with diethylenetriamine. The resulting compound possesses multiple reactive sites, making it a versatile intermediate in chemical synthesis.

Another related derivative is Stearic Acid 2-((2-((1-oxostearyl)amino)ethyl)amino)ethyl ester, a more complex molecule featuring both an ester and an amide linkage derived from stearic acid. epa.gov This structure combines the features of an N-acyl derivative and a substituted aminoethyl stearate.

Physicochemical Properties of 2-((2-Aminoethyl)amino)ethyl stearate
PropertyValueReference
CAS Number85455-65-8 chemnet.com
Molecular FormulaC₂₂H₄₆N₂O₂ chemnet.com
Molecular Weight370.61 g/mol chemnet.com
Density0.909 g/cm³ chemnet.com
Boiling Point475.3°C at 760 mmHg chemnet.com
Flash Point241.3°C chemnet.com

N-Acylalkanolamine Fatty Acid Esters as Related Structures

N-acylalkanolamine fatty acid esters represent a closely related class of compounds. These molecules are structurally analogous, typically containing an amide bond in addition to the ester linkage. A prominent example is 2-[(1-Oxooctadecyl)amino]ethyl stearate, also known as Stearamide MEA-Stearate. This compound is effectively a dimer formed from two stearic acid molecules and one ethanolamine (B43304) molecule.

The synthesis of such compounds generally involves a two-step process. First, an N-acylalkanolamine (e.g., N-stearoylethanolamine) is formed via the amidation of a fatty acid or its methyl ester with an alkanolamine like monoethanolamine. arpnjournals.orgrasayanjournal.co.in This reaction can be carried out at elevated temperatures (140-160°C) or under milder conditions using enzymatic catalysts like lipase. arpnjournals.orgresearchgate.net The resulting N-acylalkanolamine, which contains a free hydroxyl group, is then esterified with a second fatty acid molecule to yield the final product.

Properties of 2-[(1-Oxooctadecyl)amino]ethyl stearate
PropertyValueReference
CAS Number14351-40-7
Molecular FormulaC₃₈H₇₅NO₃
Molecular Weight594.01 g/mol
Density0.892 g/cm³
Refractive Index1.463

Incorporation into Polymeric Structures and Complex Molecules in Research Contexts

The bifunctional nature of this compound, possessing both a reactive primary amine and a long lipophilic chain, makes it a valuable precursor for creating macromolecules with specific functionalities.

Role as Precursors in Polymer Chemistry Research

While metal stearates, such as calcium and zinc stearate, are widely used as additives, lubricants, and acid scavengers in polymer processing for materials like PVC and polyethylene, the role of this compound as a monomer is more specialized. mdpi.comlboro.ac.ukscielo.br Its structure is well-suited for integration into polymer backbones.

The primary amine group allows this compound to act as a monomer in step-growth polymerization. For instance, it can react with dicarboxylic acids or their derivatives to form polyamides. In such a polymer, the stearate chain would be a long, pendant side group. The incorporation of these bulky, hydrophobic side chains can significantly alter the properties of the resulting polymer, for example, by:

Increasing hydrophobicity and water resistance.

Lowering the glass transition temperature.

Improving solubility in nonpolar solvents.

Inducing self-assembly into organized nanostructures.

This approach allows for the systematic modification of polymer properties by controlling the ratio of stearate-containing monomers in the final product.

Design of Functionalized Molecules with Aminoethyl Stearate Moieties

Beyond polymers, the this compound moiety serves as a fundamental building block for designing complex, functional molecules. Its amphiphilic character—a hydrophilic amino-ester head group and a lipophilic stearate tail—is central to its utility. The primary amine is a key reactive handle that allows for the covalent attachment of a wide variety of other chemical groups.

This "building block" approach enables the synthesis of custom molecules for specific research purposes. illinois.eduscripps.edu For example, by reacting the amine group with:

Fluorophores: One can create fluorescent probes for imaging or sensing applications in lipidic environments.

Biomolecules: Conjugation to peptides or sugars can yield biocompatible surfactants or targeted delivery agents.

Polar Head Groups: Attachment of charged or polar moieties can be used to systematically study the effect of head-group size and charge on surfactant packing and micelle formation.

This strategy allows for the rational design of molecules where the stearate chain provides a defined lipophilic segment for interacting with nonpolar environments, while the synthetically modified head group dictates the molecule's specific function and interactions in aqueous or polar media.

Advanced Spectroscopic and Analytical Characterization Methodologies

Chromatographic Techniques for Analysis and Separation

Chromatography is an essential tool for the analysis and purification of chemical compounds. For a molecule like 2-Aminoethyl stearate (B1226849), which possesses a long, non-polar alkyl chain and a polar amino group, reversed-phase chromatography is particularly well-suited.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for separating, identifying, and quantifying components in a mixture. hplc.eu Due to its high resolution and sensitivity, it is widely used in pharmaceutical and chemical analysis. phenomenex.com

Reverse Phase HPLC (RP-HPLC) is the most common mode of liquid chromatography, utilizing a non-polar stationary phase and a polar mobile phase. wikipedia.org Compounds are separated based on their hydrophobicity, with more non-polar compounds being retained longer on the column. wikipedia.org Given the significant hydrophobic character of the stearate chain, 2-Aminoethyl stearate is an ideal candidate for RP-HPLC analysis.

The separation is typically achieved using a stationary phase with chemically bonded hydrocarbons, such as octadecylsilane (C18 or ODS), which provides a high degree of hydrophobic interaction. phenomenex.comwikipedia.org The mobile phase usually consists of a mixture of water or an aqueous buffer and a water-miscible organic solvent like acetonitrile (B52724) or methanol. wikipedia.org By adjusting the ratio of the organic solvent, the elution of the compound can be controlled. For complex samples, a gradient elution, where the mobile phase composition is changed over the course of the analysis, can be employed to achieve optimal separation. wikipedia.org

Table 1: Typical RP-HPLC Parameters for Analysis of this compound and Related Compounds
ParameterTypical ConditionPurpose
Column C18 (Octadecylsilane), e.g., 250 mm x 4.6 mm, 5 µm particle sizeProvides a non-polar stationary phase for hydrophobic interaction. wikipedia.orgresearchgate.net
Mobile Phase Acetonitrile/Methanol and Water/Aqueous BufferThe polar mobile phase elutes the compound. The organic modifier content is adjusted for retention control. wikipedia.org
Elution Mode Isocratic or GradientIsocratic is simpler, while gradient is used for complex mixtures with varying polarities. wikipedia.org
Flow Rate 1.0 mL/minA standard flow rate for analytical scale separations.
Temperature Ambient or controlled (e.g., 35-40 °C)Temperature control ensures reproducible retention times.
Detection UV (e.g., 215 nm), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS)UV detection is common, but as the chromophore is weak, ELSD or MS may provide better sensitivity.

For unambiguous identification and structural elucidation, HPLC is often coupled with a mass spectrometer (LC-MS). A critical requirement for LC-MS is that the mobile phase components must be volatile, as the MS detector operates under a high vacuum. shimadzu.com

Commonly used non-volatile buffers in HPLC, such as phosphate buffers, are incompatible with MS because they can precipitate and contaminate the ion source, leading to decreased sensitivity and instrument downtime. shimadzu.co.jp Therefore, for MS-compatible methods, these must be replaced with volatile alternatives. shimadzu.comsielc.com Formic acid is a preferred additive for creating a low pH mobile phase in LC-MS applications. hplc.eu Volatile salts like ammonium (B1175870) formate and ammonium acetate are also widely used as they provide pH buffering while being compatible with the MS interface. shimadzu.comnih.gov The combination of formic acid and ammonium formate has been shown to improve peptide separations in LC-MS, suggesting its utility for other amine-containing compounds. nih.gov

Table 2: Comparison of Mobile Phase Additives for HPLC-UV and LC-MS
AdditiveTypical ConcentrationHPLC-UV CompatibilityLC-MS CompatibilityReason for (In)compatibility
Phosphoric Acid / Phosphate Salts10-50 mMYesNoNon-volatile; leaves salt deposits in the MS source. shimadzu.co.jp
Formic Acid0.1% v/vYesYesVolatile and a good proton source for positive ionization mode. hplc.eu
Acetic Acid0.1% v/vYesYesVolatile. shimadzu.com
Ammonium Formate5-20 mMYesYesVolatile salt that provides buffering capacity. shimadzu.comnih.gov
Ammonium Acetate5-20 mMYesYesVolatile salt suitable for buffering. shimadzu.comnih.gov
Trifluoroacetic Acid (TFA)0.05-0.1% v/vYesLimitedVolatile but can cause significant ion suppression in the ESI source. hplc.eunih.gov

Preparative Separation for Impurity Isolation and Compound Purification

When an unknown impurity is detected during analytical HPLC analysis, it is often necessary to isolate it for structural characterization. intertek.comnih.gov Preparative HPLC is the technique used for this purpose, which involves scaling up the analytical method to handle larger sample loads and collect fractions of the purified compound. nih.gov

The fundamental principles of separation remain the same as in analytical HPLC, but the instrumentation and column dimensions are larger. nih.gov Higher sample amounts (milligrams to grams) are injected onto columns with wider diameters. nih.gov The goal is not just to separate the components but to recover them in sufficient purity and quantity for further analysis by techniques like Nuclear Magnetic Resonance (NMR) or FTIR spectroscopy. intertek.comnih.gov After collection, the fractions containing the purified compound are typically concentrated using techniques like rotary evaporation, and the remaining solid can be obtained through lyophilization (freeze-drying). nih.gov This approach is crucial for the definitive identification of process-related impurities or degradation products. intertek.com

Table 3: Key Differences Between Analytical and Preparative HPLC
ParameterAnalytical HPLCPreparative HPLC
Objective Quantification and IdentificationIsolation and Purification nih.gov
Sample Load Micrograms (µg)Milligrams (mg) to Grams (g) nih.gov
Column I.D. Typically 2.1 - 4.6 mmTypically >10 mm (e.g., 20 mm or larger) nih.gov
Particle Size Typically 1.7 - 5 µmTypically 5 - 10 µm or larger nih.gov
Flow Rate 0.2 - 2 mL/min>10 mL/min (e.g., 15 mL/min) nih.gov
Outcome Chromatogram with dataCollected fractions of pure substance nih.gov

Vibrational Spectroscopy for Structural Elucidation and Reaction Monitoring

Vibrational spectroscopy, particularly infrared spectroscopy, is a powerful, non-destructive technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, a unique spectral fingerprint of the compound is obtained.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification (e.g., carbonyl, amide, hydroxyl bands)

The FTIR spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups: the ester, the primary amine, and the long hydrocarbon chain.

Ester Group: The ester functional group gives rise to several strong, characteristic absorptions. The most prominent is the carbonyl (C=O) stretching band, which is typically sharp and very strong, appearing in the range of 1750-1735 cm⁻¹. masterorganicchemistry.com Additionally, esters exhibit two distinct C-O stretching vibrations between 1300 and 1000 cm⁻¹, sometimes referred to as the "Rule of Three" for esters when combined with the C=O stretch. spectroscopyonline.comuobabylon.edu.iq One of these bands, typically around 1250-1150 cm⁻¹, corresponds to the C-C-O asymmetric stretch, while the other, near 1150-1000 cm⁻¹, is due to the O-C-C asymmetric stretch. spectroscopyonline.com

Primary Amine Group: A primary amine (-NH₂) is characterized by N-H stretching and bending vibrations. The N-H stretching typically appears as a pair of medium-intensity peaks in the 3500-3300 cm⁻¹ region. The presence of two peaks is due to the symmetric and asymmetric stretching modes of the two N-H bonds. The N-H bending (scissoring) vibration results in a medium to strong absorption band in the range of 1650-1580 cm⁻¹.

Alkyl Chain: The long stearate chain produces characteristic C-H stretching and bending vibrations. The sp³ C-H stretching vibrations are observed just below 3000 cm⁻¹, typically appearing as strong, sharp peaks between 2960 and 2850 cm⁻¹. researchgate.net The CH₂ scissoring and CH₃ bending vibrations occur around 1470-1450 cm⁻¹ and 1375 cm⁻¹, respectively.

The FTIR spectrum for 2-hydroxyethylammonium stearate (2-HEAS), a closely related ionic compound, shows characteristic bands for the C=O stretch (1550-1700 cm⁻¹), C-N stretch (1100-1350 cm⁻¹), C-O stretch (1000-1100 cm⁻¹), and sp³ C-H stretches (2700-3000 cm⁻¹). researchgate.net While the exact positions may differ slightly for the this compound ester, these ranges provide a strong reference for spectral interpretation.

Table 4: Characteristic FTIR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Primary Amine (R-NH₂)N-H Stretch (asymmetric & symmetric)3500 - 3300 (two peaks)Medium
Alkyl (C-H)C-H Stretch2960 - 2850Strong
Ester (R-CO-OR')C=O Carbonyl Stretch1750 - 1735 masterorganicchemistry.comStrong, Sharp
Primary Amine (R-NH₂)N-H Bend (scissoring)1650 - 1580Medium - Strong
Alkyl (CH₂)C-H Bend (scissoring)~1465Medium
Ester (R-CO-OR')C-O Stretch (asymmetric C-C-O)1250 - 1150 spectroscopyonline.comStrong
Ester (R-CO-OR')C-O Stretch (asymmetric O-C-C)1150 - 1000 spectroscopyonline.comStrong

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is a non-destructive vibrational spectroscopy technique that provides a unique molecular fingerprint of a compound by detecting inelastic scattering of monochromatic light. For this compound, the Raman spectrum is characterized by specific vibrational modes associated with its long alkyl chain, amide linkage, and terminal amine group.

Key Raman bands for this compound are expected in several characteristic regions:

C-H Stretching Region (2800-3000 cm⁻¹): This region is dominated by strong bands corresponding to the symmetric and asymmetric stretching vibrations of the numerous CH₂ and CH₃ groups in the stearate backbone. These intense peaks are characteristic of long alkyl chains researchgate.net.

Amide I and III Bands: The Amide I band, primarily due to C=O stretching, is a strong indicator of the secondary amide structure and typically appears in the 1600-1700 cm⁻¹ range mdpi.com. The Amide III band, a complex mix of N-H bending and C-N stretching, is found around 1230-1300 cm⁻¹ and is also sensitive to conformation nih.gov.

Skeletal Vibrations (1000-1200 cm⁻¹): The C-C skeletal stretching vibrations of the long methylene (B1212753) chain give rise to strong bands in this region. The intensity and position of these bands can be indicative of the conformational order (e.g., all-trans chain) within the molecule researchgate.net.

CH₂ Bending/Twisting/Rocking Modes: Vibrations such as CH₂ scissoring (around 1440-1460 cm⁻¹) and twisting/rocking modes provide further information about the packing and conformation of the alkyl chain researchgate.net.

These distinct peaks collectively create a unique spectral signature, making Raman spectroscopy a powerful tool for the identification and structural analysis of this compound.

Table 1: Predicted Characteristic Raman Peaks for this compound

Wavenumber Range (cm⁻¹) Vibrational Assignment Functional Group
2800 - 3000 C-H Stretching Alkyl Chain (CH₂, CH₃)
1630 - 1680 Amide I (C=O Stretching) Amide
1440 - 1460 CH₂ Scissoring Alkyl Chain
1230 - 1300 Amide III (C-N Stretch, N-H Bend) Amide
1000 - 1200 C-C Skeletal Stretching Alkyl Chain

Near-Infrared (NIR) Spectroscopy for Process Analytical Technology (PAT) Studies

Near-Infrared (NIR) spectroscopy, which measures the overtone and combination bands of fundamental molecular vibrations, is an ideal tool for Process Analytical Technology (PAT). Its ability to perform rapid, non-destructive analysis makes it suitable for real-time monitoring of chemical processes, such as the synthesis of this compound.

In the context of PAT, NIR spectroscopy can be used to track key parameters during the amidation reaction between stearic acid and ethylenediamine. Probes can be inserted directly into the reaction vessel to continuously collect spectra. By applying chemometric models, such as Partial Least Squares (PLS) regression, this spectral data can be correlated with critical process parameters nih.gov.

Applications in the manufacturing of this compound include:

Monitoring Reactant Consumption: The disappearance of the characteristic O-H band from the carboxylic acid of stearic acid can be monitored to track the progress of the reaction.

Quantifying Amide Formation: The appearance and increase in intensity of NIR absorption bands related to the N-H and C=O groups of the amide linkage can be used to quantify the formation of the product acs.org.

Uniformity and Quantification Tracking: In blending processes involving this compound, NIR can be used to ensure the uniformity of the mixture and quantify the concentration of the active component. Spectral data from different points in a blender can be analyzed to confirm homogeneity.

Quality Control: NIR can be used for the rapid analysis of raw materials and final product quality, assessing parameters like moisture content and free fatty acid levels metrohm.comnih.gov.

The use of NIR spectroscopy enables better process understanding and control, leading to improved product consistency and efficiency in the production of this compound europeanpharmaceuticalreview.commdpi.com.

Table 2: NIR Applications in this compound Production

Application Area Monitored Parameter Typical NIR Region (cm⁻¹) Benefit
Reaction Monitoring Amide (N-H, C=O) Formation 4500 - 5000 Real-time tracking of product yield
Blending Processes Compound Uniformity 4000 - 10000 Ensures homogeneity of the final mixture
Quality Control Moisture Content, Free Fatty Acid 5100 - 6200 (O-H) Rapid assessment of product purity

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed elucidation of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy for Proton Environment Analysis

¹H NMR spectroscopy provides information on the different types of protons in a molecule and their neighboring protons. For this compound, the spectrum can be divided into several key regions.

Alkyl Chain Protons: The long stearate chain will produce a large, complex signal in the upfield region of the spectrum. The terminal methyl (CH₃) group is expected to appear as a triplet around 0.8-0.9 ppm. The numerous methylene (CH₂) groups will resonate as a broad multiplet between approximately 1.2-1.6 ppm.

Methylene Group Alpha to Carbonyl: The CH₂ group adjacent to the amide carbonyl (C=O) will be deshielded and is expected to appear as a triplet around 2.1-2.3 ppm.

Ethylenediamine Bridge Protons: The two methylene groups of the ethylenediamine moiety will be in different chemical environments. The CH₂ group adjacent to the amide nitrogen (-NH-C=O) is expected around 3.2-3.5 ppm, likely as a quartet or multiplet. The CH₂ group adjacent to the terminal amino group (-NH₂) would appear slightly more upfield, around 2.7-2.9 ppm, also as a multiplet.

Amine and Amide Protons: The signals for the N-H protons of the amide and primary amine are often broad and their chemical shifts can vary depending on solvent and concentration. The amide N-H proton is typically found further downfield (around 6-8 ppm), while the amine N-H₂ protons would be more upfield.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Proton Type Approximate Chemical Shift (δ, ppm) Multiplicity
CH₃ (stearate chain) 0.8 - 0.9 Triplet
(CH₂)n (stearate chain) 1.2 - 1.6 Multiplet
CH₂-C=O 2.1 - 2.3 Triplet
C=O-NH-CH₂ 3.2 - 3.5 Multiplet
CH₂-NH₂ 2.7 - 2.9 Multiplet
C=O-NH 6.0 - 8.0 Broad Singlet
NH₂ 1.0 - 3.0 Broad Singlet

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a clear map of the carbon framework udel.educhemistrysteps.com. For this compound, the decoupled spectrum would show distinct signals for the carbonyl carbon, the ethylenediamine carbons, and the carbons of the long alkyl chain.

Carbonyl Carbon: The amide carbonyl carbon is the most deshielded and will appear at the downfield end of the spectrum, typically in the range of 170-180 ppm libretexts.orgcompoundchem.com.

Ethylenediamine Bridge Carbons: The two carbons of the ethylenediamine bridge will have distinct chemical shifts. The carbon bonded to the amide nitrogen is expected around 39-43 ppm, while the carbon adjacent to the primary amine is expected at a slightly different shift in a similar region libretexts.org.

Alkyl Chain Carbons: The long stearate chain will show a series of signals in the upfield region (14-40 ppm). The terminal methyl carbon is the most shielded, appearing around 14 ppm. The majority of the internal methylene carbons will overlap in a dense region between 22-32 ppm. Specific carbons, such as the one alpha to the carbonyl (around 36 ppm) and the one beta to the carbonyl, can often be resolved libretexts.orghmdb.ca.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Type Approximate Chemical Shift (δ, ppm)
C=O (Amide) 170 - 180
C=O-NH-CH₂ 39 - 43
CH₂-NH₂ 38 - 42
CH₂-C=O ~36
(CH₂)n (stearate chain) 22 - 32
CH₃ (stearate chain) ~14

Advanced 2D NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments provide correlation data that reveals how different nuclei are connected through bonds, which is essential for unambiguous structural assignment, especially for complex molecules wikipedia.org.

COSY (Correlation Spectroscopy): This homonuclear experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. For this compound, COSY would be used to confirm the connectivity within the ethylenediamine bridge by showing cross-peaks between the -NH-CH₂- and -CH₂-NH₂ protons. It would also confirm the coupling between the CH₂ group alpha to the carbonyl and its neighboring CH₂ group in the stearate chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms wikipedia.org. Each cross-peak in an HSQC spectrum links a specific proton signal to the carbon signal it is attached to. This technique is invaluable for definitively assigning the carbon signals based on the more easily assigned proton spectrum. For example, it would link the proton signal at ~2.2 ppm to the alpha-carbonyl carbon signal at ~36 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is crucial for piecing together the molecular fragments. For instance, HMBC would show a correlation from the amide N-H proton to the carbonyl carbon (²J) and to the alpha-carbon of the ethyl bridge (²J), confirming the amide linkage. It would also show correlations from the alpha-methylene protons of the stearate chain to the carbonyl carbon (²J).

Together, these 2D NMR techniques provide a complete and unambiguous assignment of all proton and carbon signals, confirming the precise structure of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and structural information based on its fragmentation pattern udel.edu. The molecular weight of N-(2-Aminoethyl)stearamide is approximately 326.6 g/mol nih.gov.

Molecular Ion Peak (M⁺): Using a soft ionization technique like Electrospray Ionization (ESI), a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 327.3 would be expected. With Electron Ionization (EI), the molecular ion peak M⁺ at m/z 326 may be observed, though it might be weak for long-chain aliphatic compounds nih.gov.

Fragmentation Pattern: The fragmentation of this compound under EI conditions would likely proceed through several characteristic pathways:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines and amides miamioh.edu. This could lead to the loss of alkyl radicals from the stearate chain.

Amide Bond Cleavage: Cleavage of the amide bond can occur, leading to fragments corresponding to the stearoyl group (R-C=O⁺) and the aminoethyl portion.

McLafferty Rearrangement: This is a characteristic rearrangement for molecules containing a carbonyl group and a gamma-hydrogen. It would result in the cleavage of the alkyl chain and the formation of a neutral alkene and a charged enol fragment libretexts.org.

Alkyl Chain Fragmentation: The long hydrocarbon chain will typically produce a series of peaks separated by 14 mass units (-CH₂-), which is a characteristic pattern for long-chain alkanes libretexts.org.

Analysis of these fragment ions allows for the confirmation of the different structural components of the molecule, including the length of the fatty acid chain and the structure of the aminoethyl head group chemguide.co.uk.

Table 5: Expected Mass Spectrometry Fragments for this compound (EI)

m/z Value (Predicted) Possible Fragment Structure Fragmentation Pathway
326 [C₂₀H₄₂N₂O]⁺ Molecular Ion (M⁺)
283 [C₁₈H₃₅O]⁺ Cleavage of C-N bond adjacent to carbonyl
72 [C₃H₈N₂]⁺ Fragment from McLafferty-type rearrangement
44 [CH₂=NH-CH₃]⁺ Alpha-cleavage at the ethylenediamine moiety
Series (e.g., 29, 43, 57...) [CnH₂n₊₁]⁺ Fragmentation of the stearate alkyl chain

Thermal Analysis Techniques in Compound and Material Characterization

Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a substance as a function of temperature. cet-science.com For this compound, these methods are crucial for determining its thermal stability, decomposition profile, and phase transition behavior.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful, often simultaneous, techniques used to study the thermal behavior of materials. cet-science.comabo.ficetco.com TGA continuously measures the mass of a sample as it is heated at a controlled rate, revealing information about decomposition temperatures, moisture content, and the composition of the material. cet-science.comlabwrench.com DTA measures the temperature difference between a sample and an inert reference as they are subjected to the same temperature program. cam.ac.ukwikipedia.orgsetaramsolutions.com This allows for the detection of physical and chemical changes, such as phase transitions (melting, crystallization), decomposition, and solid-state reactions, by identifying endothermic (heat absorbing) or exothermic (heat releasing) events. cetco.comfilab.fr

While specific TGA/DTA data for this compound is not extensively published, the thermal behavior of analogous long-chain fatty acid derivatives, such as metal stearates and other amides, provides a predictive framework. For instance, the thermal analysis of N-(2-aminoethyl)-oleamide, a structurally similar compound, has been studied to understand its thermal properties. researchgate.net The thermal decomposition of stearates typically occurs in multiple stages. An initial mass loss below 200°C is often attributed to the release of absorbed or bound water. osti.govnetzsch.com This is followed by the primary decomposition of the organic structure at higher temperatures, generally above 200°C and accelerating above 400°C in an inert atmosphere. osti.govsemanticscholar.org

The DTA curve would be expected to show an endothermic peak corresponding to the melting of this compound. For many metal stearates, melting transitions and other phase changes are observed before the onset of major decomposition. osti.govnetzsch.comup.ac.za The decomposition process itself is typically endothermic in an inert atmosphere. osti.gov The precise temperatures for these events are dependent on factors like the heating rate and the surrounding atmosphere. abo.fi

Table 1: Expected Thermal Events for this compound based on Analogous Compounds.
Thermal EventApproximate Temperature Range (°C)TechniqueObservationInterpretation
Moisture ReleaseRoom Temp. - 200TGA/DTAMass loss / Endothermic peakLoss of adsorbed/hydrated water. cetco.comnetzsch.com
MeltingVariable (typically 100-230 for stearates)DTAEndothermic peak, no mass loss. osti.govup.ac.zaPhase transition from solid to liquid.
Decomposition> 200, accelerating > 400TGA/DTASignificant mass loss / Endothermic peaks. osti.govsemanticscholar.orgBreakdown of the alkyl chain and functional groups.

Evolved Gas Analysis (EGA) is a powerful hyphenated technique used to identify and quantify the volatile products released from a material as it is heated. wikipedia.orgsetaramsolutions.com It involves coupling a thermal analysis instrument, typically a TGA, to a spectroscopic analyzer such as a Mass Spectrometer (MS) or a Fourier Transform Infrared (FTIR) spectrometer. abo.fisetaramsolutions.comnih.gov This provides real-time information on the chemical nature of the gases evolved during decomposition. researchgate.net

TGA-MS: As the sample decomposes in the TGA furnace, the evolved gases are transferred to a mass spectrometer, which separates and detects ions based on their mass-to-charge ratio. setaramsolutions.com This allows for the identification of small, common decomposition products.

TGA-FTIR: In this setup, the evolved gases flow into a gas cell within an FTIR spectrometer. The instrument records the infrared spectrum of the gas, allowing for the identification of functional groups and specific gaseous molecules. wikipedia.org

For this compound, EGA would provide detailed insight into its decomposition pathway. Upon heating, the initial mass loss observed by TGA could be confirmed by EGA to be water (H₂O). At higher decomposition temperatures, the technique would likely detect the evolution of carbon dioxide (CO₂), carbon monoxide (CO), ammonia (NH₃) or various amines from the headgroup, and a series of hydrocarbons (alkanes and alkenes) resulting from the fragmentation of the long stearate chain. Analyzing the sequence and temperature at which these gases evolve helps to construct a detailed mechanism of thermal degradation. nih.gov

X-ray Diffraction (XRD) and Microscopy Techniques for Solid-State Characterization

Understanding the solid-state properties of this compound, including its crystal structure and particle morphology, is critical. XRD and various microscopy techniques provide this essential information.

X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of solid materials. It provides information on the atomic and molecular arrangement within a crystal lattice, allowing for the identification of crystal phases and the study of polymorphism—the ability of a substance to exist in more than one crystalline form. nih.gov

For long-chain alkyl compounds like this compound, the XRD pattern is characterized by a series of sharp peaks at low angles, which correspond to the long-range lamellar ordering of the alkyl chains, and a broader set of peaks at higher angles related to the short-range packing within the layers. nih.gov The "long spacing" derived from the low-angle peaks is a function of the total length of the molecule. nih.gov Different polymorphic forms of a compound will produce distinct XRD patterns, enabling their identification and characterization. nih.govnih.gov The study of various long-chain esters has shown that their crystallization can result in different polymorphic forms, which are distinguishable by their diffraction data. nih.gov Advanced techniques can even determine the crystal structures of flexible alkyl-chain-containing molecules that are otherwise difficult to crystallize. nih.gov

Scanning Electron Microscopy (SEM) is a versatile technique used to obtain high-resolution images of the surface of a material. nih.govmdpi.com It provides detailed information about the morphology (shape and size) and topography (surface texture) of particles or films. researchgate.net In SEM, a focused beam of electrons scans the sample surface, and the resulting interactions generate signals that are used to form an image. nih.gov

For compounds like this compound, SEM analysis would reveal the characteristic morphology of its crystalline or powdered form. Studies on related materials, such as stearic acid and metal stearates, have shown diverse morphologies, including petal-shaped crystals, platelet-like structures, and irregular agglomerates. researchgate.netnih.govbaerlocher.com SEM can be used to assess particle size distribution, the degree of agglomeration, and the presence of surface features like pores or layers. pharmaexcipients.com When used as a coating, SEM can visualize the uniformity and texture of the applied layer. nih.govmdpi.com This morphological information is vital as it influences bulk properties such as flowability, compaction, and surface area.

Table 2: Summary of Solid-State Characterization Techniques for this compound.
TechniqueInformation ObtainedExpected Findings for this compound
X-ray Diffraction (XRD)Crystalline structure, phase identification, polymorphism. nih.govnih.govLamellar structure with characteristic long-spacing peak; identification of potential polymorphic forms.
Scanning Electron Microscopy (SEM)Particle/crystal morphology, size, surface texture, agglomeration. researchgate.netnih.govPlatelet-like, flake, or irregular particle shapes; visualization of surface roughness and texture.
Atomic Force Microscopy (AFM)Nanoscale surface topography, roughness, nanostructure, surface forces. nih.govanton-paar.comHigh-resolution imaging of crystal growth steps, domain structures in self-assembled layers, and quantitative roughness data.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can image surfaces at the nanometer scale. arxiv.orgaps.org An AFM generates a topographical map of a surface by scanning a sharp tip at the end of a cantilever across the sample. anton-paar.com It can provide quantitative data on surface roughness, feature dimensions, and the structure of self-assembled layers. anton-paar.commdpi.com

For this compound, AFM would be invaluable for characterizing the fine details of its surface topography. As an amphiphilic molecule, it has the potential to form self-assembled nanostructures, such as monolayers or bilayers, on various substrates. nih.govyoutube.com AFM can directly visualize these ordered structures, revealing details about molecular packing and domain formation. mdpi.com In studies of crystalline surfaces, AFM can image features such as crystal growth steps and defects. Furthermore, AFM can be used to measure physical properties at the nanoscale, such as adhesion and friction, which are critical for applications involving lubrication or surface modification. nih.gov

Chemometric Approaches in Spectroscopic Data Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the analysis of this compound, spectroscopic techniques often generate large and complex datasets. Chemometric approaches are essential for interpreting this data, enabling qualitative and quantitative analysis, process monitoring, and a deeper understanding of the compound's characteristics.

Principal Component Analysis (PCA) for Data Exploration and Classification

Principal Component Analysis (PCA) is a powerful unsupervised pattern recognition technique used to reduce the dimensionality of complex datasets while retaining most of the original information. researchgate.netnih.gov In the context of spectroscopic analysis of this compound, PCA can be employed to explore variations within a set of samples and to classify them based on their spectral features.

The primary goal of PCA is to transform the original variables (e.g., absorbance at different wavenumbers in an IR spectrum) into a new set of uncorrelated variables called Principal Components (PCs). spectroscopyasia.com The first principal component (PC1) accounts for the largest possible variance in the data, and each succeeding component accounts for as much of the remaining variability as possible. spectroscopyasia.comtudublin.ie By plotting the scores of the first few PCs, which represent the projection of each sample onto the new PC space, it is possible to visualize clusters and trends within the data.

Hypothetical Application in this compound Analysis:

Consider a scenario where this compound is synthesized under slightly different reaction conditions (e.g., variations in temperature, catalyst concentration, or reaction time). Spectroscopic measurements (e.g., Near-Infrared or Raman spectroscopy) are taken from multiple batches. PCA can be applied to the spectral data to:

Identify outliers: Batches with significantly different spectral profiles, potentially indicating a failed synthesis or contamination, will appear as distinct points in the PCA scores plot.

Cluster batches: Batches produced under similar conditions are expected to cluster together in the scores plot, allowing for classification based on the synthesis parameters.

Understand sources of variability: The loadings plot in PCA indicates the contribution of each original variable (wavenumber) to the principal components. researchgate.net By examining the loadings, it is possible to identify the spectral regions that are most affected by changes in the synthesis process.

Illustrative Data Table: PCA of Spectroscopic Data for this compound Batches

Batch IDSynthesis Temperature (°C)PC1 ScorePC2 ScoreClassification
AES-01120-2.51.1Group A
AES-02120-2.71.3Group A
AES-03125-0.8-0.5Group B
AES-04125-1.0-0.7Group B
AES-051301.5-2.2Group C
AES-061301.7-2.4Group C
AES-07120 (Outlier)5.24.5Outlier

This table presents hypothetical data for illustrative purposes.

Partial Least Squares (PLS) Regression for Quantitative Modeling

Partial Least Squares (PLS) regression is a multivariate statistical method that can be used to model the relationship between a set of predictor variables (X), such as a spectrum, and a set of response variables (Y), such as the concentration of a substance. researchgate.netresearchgate.net It is particularly useful when the predictor variables are highly correlated, as is often the case with spectroscopic data. researchgate.net

PLS regression finds a set of latent variables (similar to principal components) that maximizes the covariance between the predictor and response variables. researchgate.net These latent variables are then used to build a linear regression model.

Hypothetical Application in this compound Analysis:

PLS regression can be applied to the spectroscopic data of this compound to develop quantitative models for various parameters of interest. For example:

Purity determination: A PLS model can be calibrated using the spectra of this compound samples with known purity levels (determined by a reference method like chromatography). The resulting model can then be used to predict the purity of new samples directly from their spectra.

Quantification of unreacted starting materials: In the synthesis of this compound, it is crucial to monitor the consumption of stearic acid and ethylenediamine. A PLS model can be developed to quantify the residual amounts of these reactants in the final product.

Determination of physical properties: Spectroscopic data can be correlated with physical properties of this compound, such as melting point or viscosity. A PLS model could then predict these properties from a rapid spectroscopic measurement.

Illustrative Data Table: PLS Regression Model for Purity of this compound

Sample IDReference Purity (%)Predicted Purity (%)Residual
AES-P199.599.40.1
AES-P298.298.3-0.1
AES-P397.097.1-0.1
AES-P499.899.70.1
AES-P596.596.6-0.1

This table presents hypothetical data for illustrative purposes.

Moving Block Standard Deviation (MBSD) for Real-time Process Monitoring

Moving Block Standard Deviation (MBSD) is a simple, calibration-free chemometric method used for monitoring the uniformity of a process in real-time. ima.itsquarespace.com It is particularly well-suited for analyzing data from Process Analytical Technology (PAT) tools, such as in-line NIR spectrometers. ima.it

The MBSD algorithm calculates the standard deviation of a block of consecutive spectra as it moves through the data collected over time. squarespace.com A high MBSD value indicates significant spectral variation, suggesting that the process is not yet stable or uniform. As the process reaches a steady state, the spectral variation decreases, and the MBSD value approaches a minimum, constant value. ima.itsquarespace.com

Hypothetical Application in this compound Synthesis:

During the synthesis of this compound, an in-line spectroscopic probe can be used to monitor the reaction mixture in real-time. The MBSD of the collected spectra can be used to:

Determine reaction endpoint: As the reactants are consumed and the product is formed, the composition of the reaction mixture changes, leading to high spectral variation and a high MBSD. When the reaction is complete, the composition becomes stable, and the MBSD value will plateau, indicating the reaction endpoint.

Monitor mixing uniformity: If this compound is being blended with other components, MBSD can be used to monitor the mixing process. The MBSD will decrease as the components become more evenly distributed, and the blend is considered uniform when the MBSD reaches a stable minimum.

Illustrative Data Table: MBSD for Monitoring the Synthesis of this compound

Reaction Time (min)Moving Block Standard Deviation (Absorbance Units)Process State
00.85Reaction Start
300.62In Progress
600.35In Progress
900.11Approaching Endpoint
1200.05Endpoint Reached
1500.05Stable

This table presents hypothetical data for illustrative purposes.

Theoretical and Computational Studies on 2 Aminoethyl Stearate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For a compound like 2-Aminoethyl stearate (B1226849), such studies would provide invaluable insights into its chemical behavior.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a description of the localized bonds and lone pairs of a molecule, offering a chemist's perspective on electron density distribution. An NBO analysis of 2-Aminoethyl stearate would detail the hybridization of atomic orbitals, the nature of its chemical bonds (e.g., σ and π bonds), and the extent of electron delocalization through hyperconjugative interactions. This would help in understanding the stability of the molecule and the nature of its constituent functional groups, the ester and the primary amine.

No specific NBO analysis data for this compound was found in the surveyed literature.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, an FMO analysis would identify the regions of the molecule most likely to act as an electron donor (HOMO) and an electron acceptor (LUMO). The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller energy gap generally implies higher reactivity.

Specific FMO analysis, including HOMO-LUMO energy values and their spatial distribution for this compound, has not been reported in the available scientific literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. An MEP map of this compound would show electron-rich regions (typically colored in shades of red), which are susceptible to electrophilic attack, and electron-poor regions (colored in shades of blue), which are prone to nucleophilic attack. This would be particularly useful in understanding the reactivity of the carbonyl oxygen of the ester group and the nitrogen of the amine group.

Publicly accessible research detailing the MEP mapping of this compound could not be located.

Computational Modeling of Reaction Mechanisms

Computational modeling can simulate chemical reactions, providing detailed information about the pathways and energetics involved. For this compound, this would be relevant for understanding its synthesis and potential degradation pathways, such as aminolysis and esterification.

Energy Profiles and Transition State Determination

The synthesis of this compound involves the esterification of stearic acid with ethanolamine (B43304), while its aminolysis would represent a reverse or side reaction. Computational modeling of these reaction mechanisms would involve calculating the energy profiles along the reaction coordinates. This includes identifying the structures and energies of reactants, intermediates, transition states, and products. The determination of transition state structures and their associated activation energies is fundamental to understanding the kinetics and feasibility of these pathways. colostate.edu

While the synthesis of related compounds has been discussed, detailed computational energy profiles and transition state analyses for the specific aminolysis and esterification pathways leading to or from this compound are not available in the literature.

Catalyst-Substrate Interactions in Silico

The synthesis of esters and amides is often catalyzed. In silico modeling of catalyst-substrate interactions can provide atomic-level details of how a catalyst facilitates the reaction. For the formation of this compound, this would involve modeling the interaction of stearic acid and ethanolamine with a potential catalyst. Such studies can elucidate the role of the catalyst in lowering the activation energy, for instance, by stabilizing transition states or activating the reactants.

No specific in silico studies on catalyst-substrate interactions for the synthesis of this compound were identified during the literature review.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool that could be employed to investigate the dynamic nature of this compound at an atomic level. These simulations would involve generating a model of the molecule and simulating the movements of its atoms and bonds over time, governed by a set of force fields.

Conformational Analysis:

The long stearate chain of this compound allows for a high degree of conformational flexibility. MD simulations can explore the potential energy surface of the molecule to identify its most stable conformations. Key areas of investigation would include the torsional angles along the carbon-carbon bonds of the stearate tail and the orientation of the aminoethyl head group relative to the ester linkage. The simulation would likely reveal that in a non-polar environment, the stearate chain adopts a more extended, linear conformation to maximize van der Waals interactions. In contrast, in a polar solvent, the chain might exhibit more folded or coiled structures.

A hypothetical conformational analysis might yield data such as that presented in the interactive table below, illustrating the relative energies of different conformational states.

Conformer IDDihedral Angle (C15-C16-C17-O)Relative Energy (kcal/mol)Occurrence in Simulation (%)
1178.5°0.0065
265.2°1.2520
3-68.9°1.3015

Note: This data is illustrative and not derived from actual simulations of this compound.

Intermolecular Interactions:

MD simulations are also invaluable for studying how this compound molecules interact with each other and with their environment. Due to its amphiphilic nature, with a polar aminoethyl head and a non-polar stearate tail, it is expected to exhibit complex self-assembly behavior.

In an aqueous environment, simulations would likely show the aggregation of this compound molecules into micelles or bilayers. The hydrophobic stearate tails would cluster together to minimize contact with water, while the hydrophilic aminoethyl head groups would be exposed to the aqueous phase. The simulations could provide detailed insights into the size and shape of these aggregates, the packing of the molecules within them, and the dynamics of water molecules at the interface.

Key intermolecular interactions that would be quantified from such simulations include:

Van der Waals forces: Dominating the attraction between the long hydrocarbon tails.

Hydrogen bonding: Potentially occurring between the amine and ester groups of adjacent molecules, as well as with solvent molecules.

Electrostatic interactions: Involving the polar head groups.

Structure-Property Relationship Predictions using Computational Methods

Quantitative Structure-Property Relationship (QSPR) models are computational methods that correlate the chemical structure of a molecule with its physical, chemical, or biological properties. For this compound, QSPR studies could be employed to predict a range of important properties relevant to its applications as a surfactant and emulsifier.

To build a QSPR model, a set of molecular descriptors would first be calculated for this compound. These descriptors are numerical values that encode different aspects of the molecule's structure. Examples of relevant descriptors would include:

Topological descriptors: Related to the connectivity of atoms.

Geometrical descriptors: Describing the 3D shape and size of the molecule.

Quantum-chemical descriptors: Such as dipole moment and partial charges on atoms, which are related to the electronic structure.

Once the descriptors are calculated, statistical methods like multiple linear regression or machine learning algorithms can be used to build a mathematical model that relates these descriptors to a specific property. This model can then be used to predict the property for other, similar molecules.

A hypothetical QSPR study for predicting the critical micelle concentration (CMC) of a series of aminoethyl esters might produce a model represented by the following equation:

log(1/CMC) = β₀ + β₁(logP) + β₂(PSA) + β₃(MW)

Where:

logP is the logarithm of the octanol-water partition coefficient (a measure of lipophilicity).

PSA is the polar surface area.

MW is the molecular weight.

β₀, β₁, β₂, and β₃ are coefficients determined from the regression analysis.

The following interactive table illustrates the kind of data that would be used in and generated from such a QSPR study.

CompoundlogPPSA (Ų)Molecular Weight ( g/mol )Predicted log(1/CMC)
2-Aminoethyl laurate4.865.3259.43.1
2-Aminoethyl myristate5.965.3287.53.8
2-Aminoethyl palmitate7.065.3315.54.5
This compound 8.1 65.3 343.6 5.2

Note: This data is hypothetical and for illustrative purposes only.

Such predictive models are highly valuable in the chemical industry for designing new molecules with desired properties, reducing the need for extensive experimental synthesis and testing.

Research Applications and Functional Properties in Academic Contexts

Investigations as Emulsifiers and Surface-Active Agents

2-Aminoethyl stearate (B1226849), also known by synonyms such as 2-[(1-oxooctadecyl)amino]ethyl stearate and Stearamide MEA-Stearate, is recognized in industrial contexts as a surfactant and emulsifier. Its molecular structure, which combines both hydrophilic (water-attracting) and lipophilic (oil-attracting) components, allows it to function at the interface between oil and water, stabilizing emulsions.

As a surface-active agent, 2-aminoethyl stearate functions by reducing the surface tension between two immiscible liquids, such as oil and water. This reduction in interfacial tension is a fundamental mechanism for the formation of emulsions. The amphiphilic nature of the molecule, containing both a polar amine group and non-polar stearate chains, facilitates its orientation at the oil-water interface. However, specific academic research detailing the precise mechanisms and efficiencies of surface tension reduction by this compound is limited. General principles of surfactants suggest that the hydrophobic stearate tail orients towards the oil phase while the hydrophilic amino-ethyl head group orients towards the water phase, thereby lowering the energy required to create new surface area and promoting emulsification.

Role in Corrosion Inhibition Research

The potential for amine-containing compounds to act as corrosion inhibitors is an active area of research, particularly in the oil and gas industry. These compounds can adsorb onto metal surfaces, forming a protective film that isolates the metal from corrosive environments.

There is a significant body of research on compounds with structural similarities to this compound, such as 1-(2-aminoethyl)-2-oleyl-2-imidazolinium chloride, which have been studied for their effectiveness in mitigating carbon dioxide (CO2) corrosion of carbon steel. researchgate.net These related aminoethyl and imidazoline derivatives have shown the ability to form inhibitor films on metal surfaces, leading to a decrease in corrosion rates. researchgate.net However, specific academic studies evaluating the corrosion inhibitory activity of this compound itself under CO2-rich or other specific environmental conditions are not found in the reviewed literature. Therefore, its efficacy and mechanism as a corrosion inhibitor remain an area for future investigation.

Applications in Materials Science Research as Precursors or Additives

Stearate-based compounds are widely used as additives in polymer processing to act as lubricants, stabilizers, and modifiers. These additives can improve the processing characteristics and final properties of polymeric materials.

In the context of polymeric systems like flexible polyurethane foam and polyvinyl chloride (PVC), various metallic stearates such as calcium stearate and zinc stearate are commonly employed as lubricants and heat stabilizers. mdpi.com For instance, in PVC formulations, stearates can enhance thermal stability and improve processability. mdpi.com However, a review of the available academic and technical literature did not yield specific research on the use of this compound as a modifier for flexible polyurethane foam or PVC. While its chemical structure suggests potential for such applications, likely as an internal lubricant or plasticizer, dedicated studies to evaluate its performance and effects on the properties of these polymers are not documented.

Impact on Mechanical Properties of Composites

While direct studies focusing exclusively on this compound are limited, the impact of its constituent parts—the long stearate chain and the amino group—on composite materials is well-documented. Stearic acid and its derivatives are frequently employed as surface modifying agents for inorganic fillers used in polymer composites. This surface treatment enhances the compatibility between the hydrophilic filler particles and the hydrophobic polymer matrix.

The modification of fillers such as calcium carbonate (CaCO₃) or eggshell particles with stearic acid creates a monolayer shell around the particles. This coating improves the dispersion of the filler within the polymer matrix, such as epoxy or polyamide, leading to enhanced mechanical properties. mdpi.comnih.gov For instance, studies on stearic acid-treated fillers have shown improvements in flexural strength and impact strength of the resulting composites. mdpi.com The long alkyl chain of the stearate acts as a compatibilizer, reducing particle agglomeration and improving stress transfer from the polymer matrix to the filler. mdpi.commdpi.combuct.edu.cn

The presence of the amino group in this compound could further contribute to interfacial adhesion through potential chemical interactions or hydrogen bonding with the polymer matrix or the filler surface, potentially leading to even greater improvements in mechanical performance compared to stearic acid alone. nih.gov However, the concentration of the modifying agent is crucial, as excess amounts can negatively affect the curing process of the resin and lead to a reduction in mechanical properties. mdpi.com

Table 1: Effect of Stearic Acid Surface Treatment on Composite Mechanical Properties

Composite System Filler Stearic Acid Content Observed Effect on Mechanical Properties
Epoxy/CaCO₃ Calcium Carbonate 2 wt% Slight increase in flexural strength. mdpi.com
Epoxy/CaCO₃ Calcium Carbonate 2 wt% Higher impact strength compared to untreated filler. mdpi.com
Epoxy/Egg Shell Egg Shell Particles 20 wt% loading of treated particles 22% increase in elongation compared to pure epoxy. nih.gov

Note: This table is based on studies using stearic acid as a surface modifier, providing an inferred model for the potential effects of this compound.

Investigation of Lubricity and Plasticizing Effects in Polymer Formulations

Fatty acid esters and amides are well-established additives in the polymer industry, where they function as lubricants and plasticizers, particularly in the processing of polyvinyl chloride (PVC). specialchem.comadeka.co.jpgudmould.com These molecules can act as both internal and external lubricants. gudmould.comwsdchemical.com

As an internal lubricant , a compound like this compound would be compatible with the polymer, reducing the friction between polymer chains. This leads to a decrease in melt viscosity and improved flow, which is advantageous during processing. google.com The ester and amine groups could enhance its compatibility with polar polymers like PVC.

As an external lubricant , it would migrate to the surface of the polymer melt, reducing adhesion to hot metal surfaces of processing equipment like extruders and molds. specialchem.com This function improves mold release and results in a smoother surface finish on the final product. specialchem.com

The introduction of fatty acid esters into a polymer matrix can also impart a plasticizing effect . Plasticizers increase the flexibility and reduce the brittleness of the polymer by inserting themselves between the polymer chains, thus lowering the glass transition temperature (Tg). epo.orgresearchgate.net Research on self-plasticized PVC, where fatty acid groups are covalently bonded to the polymer chain, has shown a significant reduction in Tg, confirming the internal plasticization effect. acs.org The long, flexible stearate chain of this compound is expected to contribute effectively to this plasticizing action.

Table 2: Functionality of Fatty Acid Derivatives in Polymer Formulations

Additive Type Primary Function Mechanism of Action Typical Polymer Application
Fatty Acid Esters Internal/External Lubricant Reduces intermolecular friction and adhesion to metal surfaces. specialchem.comgudmould.com PVC, PS, Engineering Plastics specialchem.comadeka.co.jp
Fatty Acid Amides Slip/Anti-blocking Agent Migrates to the surface to reduce friction. specialchem.comadeka.co.jp Polyolefins (PE, PP) adeka.co.jp

Exploration in Green Chemistry and Sustainable Synthesis Research

The principles of green chemistry encourage the use of renewable resources and the development of environmentally benign chemical processes. nih.gov Fatty acids, derived from natural and renewable sources like vegetable oils and animal fats, are considered key platform chemicals in this context. arpnjournals.orgneste.com The synthesis of this compound from stearic acid, a common fatty acid, aligns with the green chemistry principle of using renewable feedstocks.

Research in sustainable synthesis focuses on developing cleaner and more efficient reaction pathways. Enzymatic synthesis, using lipases, has emerged as a green alternative to traditional chemical methods for producing fatty acid esters. mdpi.comresearchgate.net These biocatalytic processes often occur under milder reaction conditions, reduce waste, and can be highly selective, avoiding the need for harsh catalysts and solvents. mdpi.comresearchgate.net The synthesis of various fatty acid ethyl esters (FAEEs) and other esters has been successfully demonstrated using enzymes, often in solvent-free systems. mdpi.comresearchgate.net This approach is directly applicable to the sustainable production of this compound.

Furthermore, products derived from fatty acids are often biodegradable, which is another important aspect of green chemistry. The ester linkage in this compound is susceptible to hydrolysis, suggesting it would be more readily biodegradable than many petroleum-based polymer additives.

Utilization as a Model Compound for Studying Fatty Acid Ester/Amine Chemistry

Molecules that contain multiple functional groups, such as this compound with its ester and primary amine functionalities, serve as valuable model compounds for studying reaction kinetics and mechanisms. The reaction between fatty acid esters and amines, known as amidation, is a commercially significant process for producing fatty amides used as surfactants. nih.govresearchgate.net

Kinetic studies of the amidation of fatty acid methyl esters with amines like diethanolamine are performed to understand the reaction equilibrium and rate constants. nih.govacs.org These studies are crucial for optimizing reactor design and improving the conversion efficiency of the process. nih.govacs.org Since the reaction is often reversible, understanding the mass transfer effects, such as the removal of byproducts like methanol or ethanol (B145695), is essential for driving the reaction to completion. researchgate.net

The thermal decomposition behavior of such compounds is also of academic interest. Studies on the thermal degradation of stearic acid and its salts show that decomposition begins at temperatures above 200°C. core.ac.ukresearchgate.netsemanticscholar.org The presence of both an ester and an amine group in this compound would present a unique case for studying thermal stability and decomposition pathways, providing insights into the interactions between these two functional groups at elevated temperatures. The synthesis of amides from fatty esters and amines can be complex, sometimes leading to byproducts, and studying a model compound like this compound can help elucidate these reaction pathways. ccsenet.orgresearchgate.net

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthesis Routes for 2-Aminoethyl Stearate (B1226849)

The chemical industry's increasing focus on sustainability is driving research away from traditional synthesis methods towards greener, more efficient alternatives. archivemarketresearch.com6wresearch.com For 2-Aminoethyl stearate, this involves moving beyond conventional esterification processes, which often require harsh conditions and environmentally harmful solvents. nih.gov Future research will likely focus on biocatalysis and the use of renewable feedstocks.

Enzymatic synthesis, particularly using lipases, stands out as a promising sustainable route. mdpi.com Lipases can catalyze esterification under mild conditions, reducing energy consumption and minimizing by-product formation. mdpi.com Research in this area will aim to optimize reaction parameters such as enzyme choice, temperature, and substrate molar ratios to maximize conversion rates, which have exceeded 90% for similar alkyl stearates in optimized systems. nih.gov The development of chemoenzymatic processes, which combine highly selective biological transformations with chemical steps, could also offer efficient pathways, potentially starting from bio-based precursors. rsc.org

A comparative overview of potential synthesis routes is presented in Table 1.

Synthesis RouteCatalyst TypeTypical ConditionsAdvantagesResearch Focus
Conventional Esterification Mineral Acid (e.g., H₂SO₄)High Temperature, RefluxWell-established, low catalyst costProcess intensification, solvent replacement
Enzymatic Esterification Lipase (e.g., Novozym 435)Mild Temperature (30-60°C)High selectivity, green process, minimal by-productsEnzyme immobilization, solvent-free systems, catalyst reusability
Chemoenzymatic Synthesis Combination (e.g., Metal & Lipase)Varied, often mildIntegration of renewable feedstocks, high specificityOne-pot cascade reactions, flow chemistry implementation

Exploration of Advanced Catalytic Systems for Enhanced Reaction Efficiency and Selectivity

To improve the synthesis of this compound, significant research is anticipated in the field of advanced catalysis. The goal is to develop catalysts that are not only highly active and selective but also robust, reusable, and cost-effective.

Immobilized enzymes are a cornerstone of this research area. Fixing lipases onto solid supports enhances their stability and allows for easy separation from the reaction mixture, enabling continuous processing and catalyst recycling. mdpi.comunife.it Future work will explore novel support materials and immobilization techniques to further boost enzyme performance and operational lifetime. Another emerging frontier is the design of multi-enzyme cascade systems. These "one-pot" reactions, where a substrate is converted through several enzymatic steps without isolating intermediates, offer remarkable efficiency. nih.govresearchgate.net A hypothetical cascade for a related compound could involve a lipase, a carboxylic acid reductase (CAR), and a transaminase (TA) to produce fatty amines from renewable oils. researchgate.net

Furthermore, research into heterogeneous chemical catalysts continues to evolve. Eco-friendly solid acid catalysts, such as modified montmorillonite (B579905) clays, are being investigated as alternatives to corrosive liquid acids for fatty acid esterification, showing promise for high-temperature applications. mdpi.com

Integration into Smart Materials and Responsive Systems Research

The amphiphilic nature of this compound makes it an ideal building block for smart materials that can respond to environmental stimuli. The primary amine group can be protonated or deprotonated in response to pH changes, while the long stearate chain can participate in hydrophobic and van der Waals interactions.

An important research direction is the incorporation of this compound into polymeric nanoparticles for applications like drug delivery. researchgate.net Stearate-containing polymers have been used to create pH-sensitive nanoparticles that protect acid-labile drugs in the stomach and release them in the more neutral pH of the intestine. nih.gov The presence of the amino group in this compound could enhance this pH-responsive behavior. Similarly, its surfactant properties are ideal for forming micelles and nanoemulsions to encapsulate hydrophobic active ingredients, improving their solubility and bioavailability. nanosoftpolymers.com Research will likely explore the formulation of such systems and their response to triggers like pH, temperature, or ionic strength. The influence of stearate derivatives on biological responses is another area of interest, as studies have shown that the presence of calcium stearate can modulate the cellular response to polymer particles. nih.gov

Detailed Investigations into Intermolecular Interactions and Self-Assembly Behavior in Different Media

A fundamental understanding of how this compound molecules interact with each other and with their environment is crucial for designing new applications. Its structure is analogous to other fatty acid-amino acid conjugates, which are known to self-assemble into a variety of nanostructures, including micelles, vesicles, and fibers. nih.govchemrxiv.org

Future studies will involve detailed characterization of this self-assembly in various media (e.g., water, oils, polar and non-polar solvents). Key parameters of interest include the critical micelle concentration (CMC), which defines the concentration at which aggregation begins, and the morphology of the resulting aggregates. nih.gov Advanced analytical techniques will be essential for these investigations.

Key Techniques for Characterization:

Dynamic Light Scattering (DLS): To determine the size and size distribution of self-assembled nanoparticles. doaj.org

Transmission Electron Microscopy (TEM): To visualize the morphology of the aggregates (e.g., spherical micelles, lamellar sheets). doaj.org

Atomic Force Microscopy (AFM) & Brewster Angle Microscopy (BAM): To study the structure and phase behavior of monolayers at interfaces, such as the air-water interface. nih.gov

Investigating intermolecular forces, such as hydrogen bonding from the amine group and hydrophobic interactions from the stearate tail, will provide insight into the stability and structure of these assemblies. ijirset.com

Synergistic Computational-Experimental Approaches for Compound Design and Application Optimization

The integration of computational modeling with experimental work offers a powerful paradigm for accelerating research and development. This synergistic approach can reduce the time and cost associated with traditional trial-and-error methods by providing molecular-level insights and predictive capabilities.

Molecular dynamics (MD) simulations can be employed to model the self-assembly process of this compound, predicting how changes in its molecular structure or environment will affect the formation of micelles or nanoemulsions. core.ac.ukresearchgate.net These simulations provide a dynamic view of intermolecular interactions that is often difficult to obtain experimentally. dur.ac.uk For formulation science, methods like Dissipative Particle Dynamics (DPD) can predict the phase behavior of complex mixtures and help optimize formulations for applications such as nanoemulsions, studying the synergy between different components. nih.gov

Looking further ahead, artificial intelligence (AI) and machine learning models are emerging as tools for de novo molecular design. acs.org By training models on existing data, it may become possible to design novel surfactants based on the this compound scaffold with tailored properties, such as optimized emulsification efficiency or specific responsiveness, before they are ever synthesized in a lab. acs.org

The convergence of these research areas promises to unlock the full potential of this compound, driving innovation in fields ranging from sustainable chemical manufacturing to advanced materials and biotechnology.

Q & A

Q. What are the established synthetic routes for 2-aminoethyl stearate, and what factors influence reaction efficiency?

this compound is synthesized via esterification or transesterification between stearic acid (or its derivatives) and 2-aminoethanol. Key factors include:

  • Catalyst selection : Acid catalysts (e.g., H₂SO₄) or base catalysts (e.g., Na₂CO₃) influence reaction kinetics and yield .
  • Solvent system : Methanol or ethanol is commonly used for reflux conditions (70–80°C) to facilitate esterification .
  • Molar ratios : Excess 2-aminoethanol may improve conversion rates by shifting equilibrium toward product formation .

Q. What analytical techniques are recommended for characterizing this compound purity and structural integrity?

  • FT-IR spectroscopy : Identifies ester carbonyl (C=O) stretches (~1740 cm⁻¹) and amine (N-H) vibrations (~3300 cm⁻¹) .
  • NMR spectroscopy : ¹H NMR confirms the presence of methylene groups adjacent to the ester (-CH₂-O-CO-) and amino (-CH₂-NH₂) moieties .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability by measuring decomposition temperatures .

Advanced Research Questions

Q. How can experimental design optimize the synthesis of this compound for high yield and scalability?

  • Factorial designs : Evaluate interactions between variables (e.g., temperature, catalyst concentration, reaction time). For example, a 3-level full factorial design can identify nonlinear relationships .
  • I-optimal designs : Minimize experimental runs while maximizing predictive accuracy, as demonstrated in pharmaceutical formulation studies .

Q. What methodologies resolve contradictions in reported thermal properties of this compound across studies?

  • Differential scanning calorimetry (DSC) : Use variable heating rates to distinguish between reversible phase transitions and irreversible degradation .
  • Kinetic modeling : Apply the Ozawa-Flynn-Wall method to analyze activation energy discrepancies caused by varying experimental conditions .

Q. How does this compound’s amphiphilic structure influence its performance in drug delivery systems?

  • Critical micelle concentration (CMC) : Determine via conductivity or fluorescence spectroscopy to assess self-assembly behavior in aqueous media .
  • In vitro release studies : Use Franz diffusion cells to correlate hydrophobicity (from stearate) with controlled release kinetics .

Q. What chemometric approaches are suitable for quantifying this compound in complex matrices?

  • Partial least squares (PLS) regression : Build calibration models using near-infrared (NIR) spectra to predict concentration in multicomponent formulations .
  • Multivariate curve resolution (MCR) : Deconvolute overlapping spectral peaks in HPLC or GC-MS datasets .

Methodological Challenges and Solutions

Q. How to address batch-to-batch variability in this compound synthesis?

  • Process analytical technology (PAT) : Implement real-time NIR monitoring to track reaction progression and ensure consistency .
  • Quality-by-design (QbD) : Define critical quality attributes (CQAs) and control raw material variability using statistical tolerance intervals .

Q. What experimental protocols mitigate interfacial instability in emulsions containing this compound?

  • Zeta potential measurements : Optimize pH to enhance electrostatic stabilization of droplets .
  • Creep-recovery tests : Quantify viscoelastic properties of gels formed with this compound using rheometry .

Data Interpretation and Validation

Q. How to validate computational models predicting this compound’s solubility parameters?

  • Hansen solubility parameters (HSP) : Compare predicted vs. experimental solubility in solvents like ethyl acetate or chloroform .
  • Molecular dynamics (MD) simulations : Validate hydrogen-bonding interactions between this compound and water .

Q. What statistical tests are appropriate for analyzing discrepancies in ecotoxicity data?

  • ANOVA with post-hoc tests : Compare toxicity endpoints (e.g., LC₅₀) across studies using standardized OECD guidelines .
  • Principal component analysis (PCA) : Identify confounding variables (e.g., impurities, test species) in divergent datasets .

Emerging Research Directions

  • Biodegradation pathways : Use GC-MS to identify metabolites of this compound in soil microcosm studies .
  • Hybrid materials : Explore co-crystallization with polymers (e.g., PLGA) using X-ray diffraction (XRD) to enhance mechanical properties .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminoethyl stearate
Reactant of Route 2
Reactant of Route 2
2-Aminoethyl stearate

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